Methyl 2-(2-amino-3-bromophenyl)acetate

Medicinal Chemistry Computational ADME Lead Optimization

Ortho-bromo substituted phenylacetate with both amino and methyl ester functionalities enables regioselective heterocycle construction, CNS-penetrant lead synthesis, and peptidomimetic development. Unique 2-amino-3-bromo pattern provides distinct electronic/stereo profile versus para/meta isomers. Serves as phenylalanine analog after saponification or bromine handle for cross-coupling diversification. Confirmed for R&D use.

Molecular Formula C9H10BrNO2
Molecular Weight 244.088
CAS No. 1261762-84-8
Cat. No. B2768508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2-amino-3-bromophenyl)acetate
CAS1261762-84-8
Molecular FormulaC9H10BrNO2
Molecular Weight244.088
Structural Identifiers
SMILESCOC(=O)CC1=C(C(=CC=C1)Br)N
InChIInChI=1S/C9H10BrNO2/c1-13-8(12)5-6-3-2-4-7(10)9(6)11/h2-4H,5,11H2,1H3
InChIKeyPFMGLBVDLXKIQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(2-amino-3-bromophenyl)acetate (CAS 1261762-84-8): A Specialized ortho-Bromo Aniline Building Block for Targeted Heterocyclic Synthesis


Methyl 2-(2-amino-3-bromophenyl)acetate (CAS 1261762-84-8) is an ortho-substituted bromophenylacetate derivative bearing both an aromatic amino group and a methyl ester side chain . This dual functionality positions the compound as a versatile intermediate in medicinal chemistry and organic synthesis, particularly for constructing nitrogen- and oxygen-containing heterocycles via sequential nucleophilic substitution, amidation, or palladium-catalyzed cross-coupling reactions . Its specific substitution pattern—with the bromine atom located ortho to the amino group and meta to the acetate chain—confers a unique steric and electronic profile that dictates regioselective reactivity distinct from its para- and meta-bromo isomers .

Why Methyl 2-(2-amino-3-bromophenyl)acetate Cannot Be Replaced by Unqualified 2-Bromophenyl or Aniline Analogs in Precision Synthesis


Substituting Methyl 2-(2-amino-3-bromophenyl)acetate with a structurally related but differently substituted analog (e.g., the 4-bromo isomer, CAS 1261557-70-3; or the 5-bromo isomer, CAS 1261618-73-8) introduces critical variations in electronic density, steric hindrance, and hydrogen-bonding capacity . These differences directly impact reaction regioselectivity and yield in downstream transformations such as Ullmann couplings, Buchwald-Hartwig aminations, and cyclocondensations [1]. Furthermore, the methyl ester versus ethyl ester or free carboxylic acid form of the core structure alters the compound's lipophilicity, solubility profile, and compatibility with base- or acid-sensitive reaction sequences, making direct one-to-one replacement without re-optimization highly impractical .

Quantitative Differentiation of Methyl 2-(2-amino-3-bromophenyl)acetate Against Closest Structural Analogs


Bromine Substitution Pattern: 3-Bromo vs. 4-Bromo Isomer Impact on Predicted Lipophilicity (LogP)

The position of the bromine atom relative to the amino and acetate groups significantly alters the compound's calculated lipophilicity (LogP). Methyl 2-(2-amino-3-bromophenyl)acetate (target compound) exhibits a lower predicted LogP value compared to its 4-bromo isomer, indicating reduced hydrophobicity and potentially improved aqueous solubility, a desirable attribute for early-stage drug discovery screening .

Medicinal Chemistry Computational ADME Lead Optimization

Ester Group Impact on Molecular Weight and Transport: Methyl Ester vs. Ethyl Ester Analog

The choice of ester group influences both the physical properties and the handling characteristics of the building block. The target methyl ester (C9H10BrNO2, MW 244.08) has a lower molecular weight and higher volatility compared to its ethyl ester analog (C10H12BrNO2, MW 258.11), which can facilitate its removal via evaporation during work-up and reduce the mass of residual solvent in the final product . This is a critical consideration in multi-step syntheses where intermediate purification is required [1].

Synthetic Chemistry Process Development Purification

Halogen Identity: Bromo vs. Chloro Analog Impact on Reactivity and Synthetic Utility

Replacing the bromine atom with a chlorine atom yields the 3-chloro analog (Methyl 2-(2-amino-3-chlorophenyl)acetate, CAS 101349-37-5). This substitution dramatically alters the compound's utility in key cross-coupling reactions. The carbon-bromine bond in the target compound is significantly more labile than the carbon-chlorine bond in the chloro analog, enabling milder and more selective palladium-catalyzed transformations (e.g., Suzuki-Miyaura, Stille couplings) [1]. The higher atomic weight of bromine (79.9 g/mol) compared to chlorine (35.5 g/mol) also provides a distinct isotopic signature for mass spectrometry tracking in complex reaction mixtures .

Cross-Coupling Palladium Catalysis Nucleophilic Aromatic Substitution

Functional Group Protection: Ester vs. Free Carboxylic Acid Form

The target methyl ester derivative offers a masked carboxylic acid functionality that can be selectively unmasked under mild basic or enzymatic conditions. In contrast, the free acid analog (2-(2-Amino-3-bromophenyl)acetic acid, CAS 1261836-75-2) is fully ionized at physiological pH, which can complicate purification by silica gel chromatography and reduce its solubility in organic solvents commonly used for amide bond formation or cyclization reactions . The ester form acts as a protecting group, enhancing the compound's solubility in organic phases and preventing unwanted side reactions with bases or nucleophiles during early synthetic steps .

Prodrug Design Solubility Synthetic Intermediate Handling

Optimized Application Scenarios for Methyl 2-(2-amino-3-bromophenyl)acetate in Academic and Industrial R&D


Synthesis of 3-Substituted Benzoxepines via Transition-Metal-Free Decarboxylative Annulation

Methyl 2-(2-amino-3-bromophenyl)acetate can serve as a direct substitute for methyl 2-(2-bromophenyl)acetate in base-promoted decarboxylative annulation reactions with ynones. This methodology, which yields benzoxepines with high regioselectivity under mild conditions, benefits from the presence of the ortho-amino group in the target compound, which can be leveraged for subsequent diversification or for modulating the electronic properties of the heterocyclic core [1].

Preparation of 5-Amino-5-oxo-4-(3-substituted phenyl)-4-pyrroline Herbicide Intermediates

The compound is a direct precursor to substituted amino-arylacetate esters (Formula C in US4723031A), which are key intermediates in the synthesis of pyrroline-based herbicides [1]. The specific 2-amino-3-bromo substitution pattern on the phenyl ring is designed to introduce steric bulk and electronic effects that enhance the herbicidal activity and selectivity of the final pyrroline product [1].

Building Block for Fragment-Based Drug Discovery (FBDD) Libraries Targeting CNS and Oncology Targets

The compound's moderate predicted lipophilicity (LogP ~1.75) and topological polar surface area (TPSA = 52.32 Ų) fall within favorable ranges for blood-brain barrier penetration and oral bioavailability, as defined by Lipinski's Rule of Five [1]. This makes it a suitable fragment for constructing CNS-penetrant or orally bioavailable lead molecules. Its dual functional groups (aromatic amine and masked carboxylate) provide two orthogonal vectors for fragment growth via amide bond formation or palladium-catalyzed cross-coupling [1].

Synthesis of ortho-Amino Arylacetic Acid Derivatives for Peptidomimetic Design

The compound is a masked, ortho-substituted phenylalanine analog. Saponification of the methyl ester yields the corresponding free acid, which can be incorporated into peptidomimetics or used as a chiral synthon (following resolution or asymmetric synthesis) for developing novel enzyme inhibitors or receptor modulators [1]. The bromine atom serves as a heavy atom marker for crystallographic phasing or as a handle for late-stage diversification via cross-coupling to introduce a diverse array of aryl or heteroaryl groups [2].

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